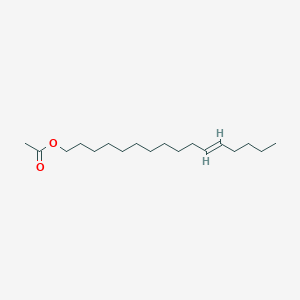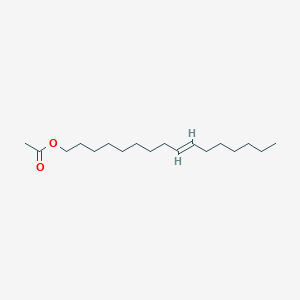![molecular formula C7H4O3 B013469 2H-Furo[2,3-c]pyran-2-one CAS No. 857054-03-6](/img/structure/B13469.png)
2H-Furo[2,3-c]pyran-2-one
Vue d'ensemble
Description
2H-Furo[2,3-c]pyran-2-one , also known as 3-methyl-2H-furo[2,3-c]pyran-2-one , is a butenolide compound. It plays a significant role in promoting the seed germination of various plant species. This compound is found in smoke , and its presence has been associated with stimulating the germination process .
Applications De Recherche Scientifique
Seed Germination Stimulant
2H-Furo[2,3-c]pyran-2-one, also known as 3-methyl-2H-furo[2,3-c]pyran-2-one or karrikin 1 (KAR 1), has been identified as a germination stimulant present in smoke . It promotes the germination of seeds from a wide range of plant species .
Plant Growth Regulator
Karrikins (KARs), including 2H-Furo[2,3-c]pyran-2-one, are plant growth regulators that promote not only seed germination but also the subsequent growth and development of seedlings of many plant species .
Restoration of Burned Ecosystems
In nature, karrikins are generated and released by the combustion of plant material and promote the restoration of burned ecosystems .
Horticultural and Agricultural Applications
Smoke water, which can be artificially prepared as a saturated extract of all substances in smoke produced by burning plants, contains karrikins and has various horticultural and agricultural applications .
Preparation of Derivatives
A number of analogues of 2H-Furo[2,3-c]pyran-2-one have been prepared for scientific research . These analogues have been used to compare their efficacy in promoting seed germination of highly smoke-responsive plant species .
Quantification in Smoke Water
A method based on ultra-high performance liquid chromatography–tandem mass spectrometry has been developed for quantifying karrikins in smoke water .
Mécanisme D'action
Target of Action
The primary target of 2H-Furo[2,3-c]pyran-2-one, also known as 3-methyl-2H-furo[2,3-c]pyran-2-one or KAR2, is the germination process of a wide range of plant species . It has been identified as a germination stimulant present in smoke .
Mode of Action
The compound interacts with specific receptors on the plasma membrane of plant seeds . This interaction triggers a series of biochemical reactions that promote seed germination . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
It is known that the compound plays a crucial role in promoting seed germination . The compound is believed to trigger a cascade of biochemical reactions that ultimately lead to the activation of genes responsible for germination .
Result of Action
The primary result of the action of 2H-Furo[2,3-c]pyran-2-one is the promotion of seed germination . It has been shown to significantly enhance the germination rate of a wide range of plant species . This suggests that the compound has a profound effect at the molecular and cellular levels, leading to the activation of the germination process.
Action Environment
The action of 2H-Furo[2,3-c]pyran-2-one is influenced by environmental factors. The compound is present in smoke and is released into the environment during forest fires . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, moisture, and the presence of other compounds in the smoke.
Propriétés
IUPAC Name |
furo[2,3-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRCUWVUFZNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C2C1=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457153 | |
| Record name | 2H-Furo[2,3-c]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Furo[2,3-c]pyran-2-one | |
CAS RN |
857054-03-6 | |
| Record name | 2H-Furo[2,3-c]pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the methyl substituent in 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikinolide, KAR1)?
A1: The methyl substituent at the C-3 position in KAR1 is crucial for its germination-promoting activity. [] Replacing it with other groups or removing it significantly diminishes its potency.
Q2: Are there any known antagonists of KAR1's germination-promoting activity?
A3: Yes, a related butenolide, 3,4,5-trimethylfuran-2(5H)-one, has been isolated from plant-derived smoke and exhibits germination-inhibiting properties. It can significantly reduce KAR1's effect when applied simultaneously. [] This suggests a potential regulatory mechanism in seed germination influenced by smoke.
Q3: How does 3-methyl-2H-furo[2,3-c]pyran-2-one influence seed germination?
A4: While the precise molecular mechanism remains unclear, research indicates that KAR1 acts, at least partially, through gibberellic acid (GA) signaling pathways. [] KAR1 treatment enhances the expression of GA biosynthesis genes (GA3ox1 and GA3ox2) during seed imbibition, ultimately promoting germination.
Q4: Does KAR1 affect the plant's sensitivity to gibberellic acid?
A5: While KAR1 treatment does not seem to directly impact the sensitivity to exogenous GA, it significantly promotes the expression of GA biosynthetic genes. This suggests a more complex interaction than simply increasing GA sensitivity. []
Q5: Is light required for KAR1 to exert its germination-promoting effect?
A6: Yes, KAR1 stimulation of germination is light-dependent and reversible by far-red light exposure. This suggests an interaction with light-mediated signaling pathways in plants. []
Q6: What is the role of the F-box protein MAX2 in KAR1's mode of action?
A7: In Arabidopsis, KAR1 responses require the F-box protein MAX2. Interestingly, MAX2 is also involved in the strigolactone hormone signaling pathway. This suggests a potential convergence point for KAR1 and strigolactone signaling in regulating plant development, although their specific downstream effects differ. []
Q7: Does 3-methyl-2H-furo[2,3-c]pyran-2-one promote germination in all plant species?
A8: No, while KAR1 is effective on a wide range of species, some fire ephemerals like Tersonia cyathiflora respond to smoke-water but not to KAR1 alone. [, ] This suggests the involvement of other germination stimulants present in smoke.
Q8: Are there alternative smoke-derived compounds that stimulate germination?
A9: Yes, glyceronitrile, another compound found in smoke, promotes germination in specific species like Anigozanthos manglesii that do not respond to KAR1. [, , ] This highlights the complexity of smoke's chemical composition and its diverse effects on different plant species.
Q9: What is the ecological significance of 3,4,5-trimethylfuran-2(5H)-one, the KAR1 antagonist found in smoke?
A10: The presence of both a germination promoter (KAR1) and inhibitor (3,4,5-trimethylfuran-2(5H)-one) suggests a mechanism for fine-tuning germination timing in a post-fire environment. This could prevent premature germination or ensure a staggered germination response among different species. []
Q10: Does 3-methyl-2H-furo[2,3-c]pyran-2-one have any practical applications in agriculture?
A11: KAR1 shows promise as a seed treatment to improve germination rates and seedling vigor in various crop plants, including tomato, maize, and okra. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)



